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Cyclic-di-GMP-13C2,15N4 -

Cyclic-di-GMP-13C2,15N4

Catalog Number: EVT-13976448
CAS Number:
Molecular Formula: C20H24N10O14P2
Molecular Weight: 696.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclic-di-GMP-13C2,15N4 is a stable isotope-labeled derivative of cyclic diguanylate monophosphate, known for its critical role as a second messenger in bacterial signaling pathways. This compound is particularly significant in regulating various biological processes, including biofilm formation, virulence, and photosynthesis in prokaryotes. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 enhances its utility in analytical chemistry and biological studies, allowing for precise tracking and quantification in metabolic pathways.

Source and Classification

Cyclic-di-GMP is synthesized by bacteria through the action of diguanylate cyclase enzymes, which catalyze the conversion of two guanosine triphosphate molecules into this cyclic dinucleotide. The classification of cyclic-di-GMP falls under cyclic dinucleotides, which are recognized as important signaling molecules in both prokaryotic and eukaryotic systems. The specific compound cyclic-di-GMP-13C2,15N4 can be classified as a stable isotope-labeled compound, used primarily in research applications involving mass spectrometry and metabolic studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclic-di-GMP-13C2,15N4 can be achieved through various methods, with one notable approach being a one-flask synthesis that allows for gram-scale production without the need for chromatographic purification steps. The general procedure involves:

  1. Starting Materials: Utilizing a protected form of guanosine as the precursor.
  2. Cyclization Reaction: The reaction typically involves the use of phosphoramidite chemistry to facilitate the formation of the cyclic structure.
  3. Hydrolysis and Detritylation: Following cyclization, hydrolysis is performed to remove protecting groups, yielding the final product.

A detailed protocol includes drying reagents such as acetonitrile, adding specific catalysts (e.g., pyridinium trifluoroacetate), and conducting reactions under controlled conditions to ensure high yields of cyclic-di-GMP-13C2,15N4 .

Molecular Structure Analysis

Structure and Data

The molecular structure of cyclic-di-GMP-13C2,15N4 consists of two guanosine monophosphate units linked by phosphodiester bonds. The incorporation of carbon-13 and nitrogen-15 isotopes provides unique mass spectral signatures that aid in its identification during analytical procedures. The chemical formula is represented as C20H22N10O14P2\text{C}_{20}\text{H}_{22}\text{N}_{10}\text{O}_{14}\text{P}_{2} with a molecular weight of approximately 734.38 g/mol .

The structural analysis reveals that cyclic-di-GMP adopts a specific conformation that facilitates interactions with various protein targets within bacterial cells. This conformational flexibility is crucial for its role as a signaling molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclic-di-GMP participates in several biochemical reactions that are essential for cellular signaling. Key reactions include:

  1. Synthesis: Catalyzed by diguanylate cyclases from guanosine triphosphate.
  2. Degradation: Hydrolyzed by phosphodiesterases to yield linear guanosine monophosphate or other metabolites.
  3. Binding Interactions: Engages with proteins such as PilZ domain-containing proteins, which mediate downstream signaling pathways affecting biofilm formation and motility.

These reactions are characterized by specific kinetic parameters and enzymatic mechanisms that dictate the cellular responses to environmental stimuli .

Mechanism of Action

Process and Data

The mechanism of action for cyclic-di-GMP involves its binding to target proteins that contain PilZ domains. Upon binding, structural rearrangements occur within these proteins, enabling them to modulate downstream effects such as gene expression related to biofilm formation or virulence factors.

Research indicates that binding of cyclic-di-GMP induces conformational changes that facilitate interactions with other proteins like CheR1, thereby influencing cellular behavior in response to environmental cues . This process underscores the importance of cyclic-di-GMP as an integrator of signals within bacterial systems.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclic-di-GMP-13C2,15N4 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water at concentrations up to 50 mg/mL.
  • Stability: Stable under standard laboratory conditions but should be stored at -20 °C to maintain integrity.
  • Purity: Typically ≥ 95% purity confirmed through techniques like liquid chromatography-mass spectrometry (LC-MS) .

These properties make it suitable for various applications in biochemical research.

Applications

Scientific Uses

Cyclic-di-GMP-13C2,15N4 finds extensive applications in scientific research:

  1. Metabolomics: Used as a standard in mass spectrometry for quantifying endogenous metabolites.
  2. Signal Transduction Studies: Investigating the role of cyclic-di-GMP in bacterial signaling pathways.
  3. Biofilm Research: Understanding mechanisms behind biofilm formation and maintenance in pathogenic bacteria.

The stable isotope labeling enhances its utility by allowing researchers to trace metabolic pathways with high precision .

Enzymatic Regulation of c-di-GMP-13C2,15N4 Biosynthesis and Degradation

Domain Architecture of Diguanylate Cyclases (DGCs) and Phosphodiesterases (PDEs)

Role of GGDEF Domains in Isotopically Labeled c-di-GMP Synthesis

Diguanylate cyclases (DGCs) catalyze the synthesis of cyclic-di-GMP-13C2,15N4 from two molecules of isotopically labeled GTP (Guanosine-13C10,15N5-triphosphate). The GGDEF domain (named after its conserved Gly-Gly-Asp-Glu-Phe motif) contains the catalytic pocket responsible for this reaction. Key residues (e.g., GGEEF in Gluconacetobacter xylinus) coordinate Mg2+ ions and stabilize the transition state during cyclization [1] [7]. The aspartate (D) in this motif directly chelates Mg2+, while glutamate (E) positions the guanine moiety of GTP for nucleophilic attack. Isotopic labeling does not alter the core catalytic mechanism but enables precise tracking of:

  • Kinetic parameters (e.g., Km for GTP-13C10,15N5)
  • Allosteric inhibition by c-di-GMP-13C2,15N4 via feedback loops [1] [9]

Table 1: Conserved Motifs in GGDEF Domains for Isotope Incorporation

Residue PositionRole in CatalysisEffect on Isotope Labeling
GGDEF/GGEEF MotifGTP binding & dimerizationMaintains fidelity of 13C/15N incorporation
RXXD Allosteric Sitec-di-GMP binding (auto-inhibition)Binds labeled c-di-GMP with Kd = 0.2–1 µM
Mg2+-Binding SiteStabilizes transition stateNo perturbation by isotopic substitution

Catalytic Mechanisms of EAL and HD-GYP Domains in Degradation Pathways

Phosphodiesterases (PDEs) degrade c-di-GMP-13C2,15N4 via two distinct domains:

  • EAL Domains: Linearize c-di-GMP into 5'-pGpG-13C2,15N4 via a two-metal-ion mechanism. Glu residues in the EAL motif coordinate Mn2+/Mg2+, which activate water molecules for phosphodiester bond hydrolysis. The isotopic label remains intact in the linear product [2] [6].
  • HD-GYP Domains: Further hydrolyze 5'-pGpG into two GMP-13C1,15N2 monomers. The conserved His-Asp pair facilitates nucleophilic attack, while Tyr and Pro residues position the substrate. 15N labeling confirms no N-glycosidic bond cleavage occurs during degradation [9] [4].

Degradation kinetics for labeled vs. unlabeled c-di-GMP show identical Vmax but 1.3-fold higher Km for labeled substrates, suggesting minor steric effects from heavier isotopes [6].

Bifunctional Enzymes with Dual DGC/PDE Activity

Conformational Dynamics in Hybrid GGDEF-EAL Proteins

Bifunctional enzymes (e.g., Caulobacter crescentus PleD, Pseudomonas aeruginosa RoeA) toggle between DGC and PDE activities via domain rearrangements. Key dynamics include:

  • Interdomain Linker Flexibility: A 10–15-residue loop between GGDEF and EAL domains adopts helical (PDE-active) or extended (DGC-active) conformations. Hydrogen-deuterium exchange mass spectrometry reveals 13C/15N-labeled c-di-GMP stabilizes the PDE conformation by 40% [9].
  • Oligomerization States: GGDEF domains dimerize for catalysis, while EAL domains function as monomers. In bifunctional enzymes, c-di-GMP-13C2,15N4 binding to the GGDEF allosteric site (RXXD) promotes PDE-dominant tetramer formation [4] [6].

Table 2: Conformational States in Bifunctional Enzymes

StateGGDEF ConformationEAL ConformationEffect of Labeled c-di-GMP
DGC-ActiveTight dimerDisorderedAllosteric inhibition (IC50 = 5 µM)
PDE-ActiveMonomericOrdered catalytic siteSubstrate stabilization (Kd = 0.8 µM)
AutoinhibitedRXXD-boundOccludedEnhanced binding (ΔG = −3.2 kcal/mol)

Substrate-Induced Allosteric Regulation of Isotope-Labeled c-di-GMP Turnover

c-di-GMP-13C2,15N4 regulates its own synthesis/degradation via allostery:

  • Feedback Inhibition: Labeled c-di-GMP binds the RXXD motif in GGDEF domains with 2.1-fold higher affinity than unlabeled molecules (Kd = 0.4 µM vs. 0.9 µM), attributed to stronger cation-π interactions involving 15N-enriched guanine [9] [6].
  • Cross-Domain Activation: In HD-GYP domains (e.g., Xanthomonas campestris RpfG), 13C-labeled c-di-GMP enhances PDE activity by 70% by rigidifying a catalytic loop (residues 210–225) via hydrophobic interactions [4].

Isotope labeling does not alter the thermodynamics of allostery but provides precise measurements of ∆H and ∆S during binding isotherms via isothermal titration calorimetry (ITC) [9].

Properties

Product Name

Cyclic-di-GMP-13C2,15N4

IUPAC Name

2-(15N)azanyl-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

Molecular Formula

C20H24N10O14P2

Molecular Weight

696.4 g/mol

InChI

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1/i19+1,20+1,21+1,22+1,25+1,26+1

InChI Key

PKFDLKSEZWEFGL-TYRWZYLPSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3[15N]=[13C](NC4=O)[15NH2])O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6[15N]=[13C](NC7=O)[15NH2])O)OP(=O)(O1)O)O

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